molecular formula C9H12O3 B2944451 (1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one CAS No. 450392-95-7

(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one

Cat. No.: B2944451
CAS No.: 450392-95-7
M. Wt: 168.192
InChI Key: AHODDELHXDJTTC-BQBZGAKWSA-N
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Description

“(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” is a complex organic compound. It features a spirocyclic structure, which is a type of chemical compound that contains a spiroatom, typically a quaternary carbon atom, which is a part of two rings of different sizes .


Synthesis Analysis

The synthesis of such compounds often involves a sequential Diels Alder reaction/rearrangement sequence . This method allows for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes . When the initiating Diels Alder reaction is catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives can be obtained in an enantiomeric ratio .


Molecular Structure Analysis

The molecular structure of “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” is characterized by a spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane] core . This structure is part of a larger class of compounds known as spirocyclic compounds, which are characterized by having a single atom that is a member of two rings .


Chemical Reactions Analysis

The chemical reactions involving “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” can be complex due to the presence of multiple reactive sites. The Diels Alder reaction and subsequent rearrangement is a key reaction in the synthesis of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” would depend on its exact molecular structure. Unfortunately, specific details about its properties are not available in the resources I have .

Scientific Research Applications

Crystal Structure Analysis

The study by Clegg et al. (1995) explored the crystal structures of four isomeric dioxolane derivatives of D-camphorquinone, demonstrating the rigid nature of the bicyclo[2.2.1]heptane unit. These isomers vary in the positions of substitution by the CH2Cl group in the ethylene segment of the dioxolane ring, affecting their packing patterns and crystal structures. This research highlights the significance of these compounds in understanding molecular conformations and interactions in solid states Clegg, W., Golding, B., King, B. J., & Maude, A. B. (1995).

Synthetic Chemistry and Material Science

Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane from sugar nitrone and protected D-mannose through intramolecular 1,3-dipolar cycloaddition. This study provides insights into the synthesis of complex molecular structures, which could have implications for the development of new materials or chemical intermediates Rowicki, T., Madura, I. D., Marek, P. H., Kopczyńska, K., Mironiuk-Puchalska, E., & Sas, W. (2019).

Organic Chemistry and Catalysis

Pilevar et al. (2018) reported the design and use of a structurally demanding cyclic peroxide for the direct hydroxylation of aromatic substrates, showcasing a novel application in the field of organic chemistry and catalysis. This research underscores the utility of bicyclo[2.2.1]heptane derivatives in facilitating aromatic C-H oxidation, offering a new avenue for the functionalization of aromatic compounds Pilevar, A., Hosseini, A., Šekutor, M., Hausmann, H., Becker, J., Turke, K., & Schreiner, P. (2018).

Advanced Materials Development

Jing and Hillmyer (2008) described the use of a bifunctional monomer derived from lactide for toughening polylactide, showcasing the potential of spirocyclic compounds in creating novel polymeric materials with enhanced properties. This work illustrates the versatility of these compounds in polymer chemistry and materials science, contributing to the development of more robust and sustainable materials Jing, F., & Hillmyer, M. (2008).

Safety and Hazards

The safety and hazards associated with “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” would depend on its exact molecular structure and its intended use. Unfortunately, specific details about its safety and hazards are not available in the resources I have .

Future Directions

The future directions for research on “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” could involve exploring its potential applications, developing more efficient synthesis methods, and studying its properties in more detail .

Mechanism of Action

Target of Action

The primary targets of (1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one are currently unknown. This compound is a derivative of dioxolane , which is a heterocyclic acetal

Mode of Action

Dioxolane derivatives can undergo reactions with various agents such as peroxyacetic acid, bromine, dichloro-carbene, and nucleophiles . The specific interactions of (1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

It’s known that 1,3-dioxolane can undergo oh and cl initiated gas-phase oxidation kinetics . The stable products observed in OH as well as Cl oxidation include formic acid, ethylene carbonate, and 1,2-ethanediol monoformate . These could potentially affect various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the atmospheric fate of 1,3-dioxolane is influenced by factors such as temperature and the presence of OH and Cl radicals . 21]heptane]-2’-one are yet to be determined.

Properties

IUPAC Name

(1'S,4'S)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHODDELHXDJTTC-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC2CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@@H]3C[C@H]2CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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